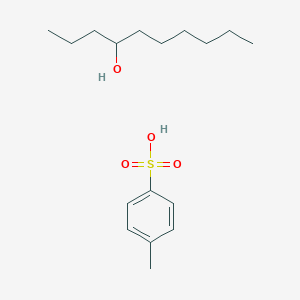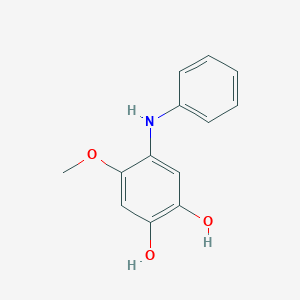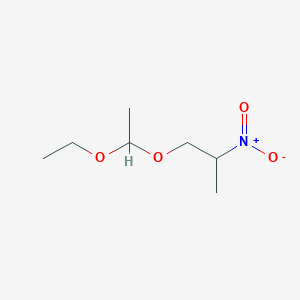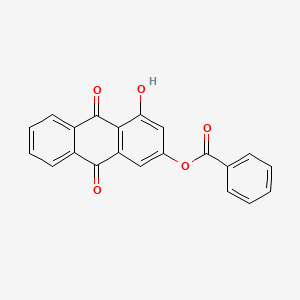
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is an organic compound that belongs to the anthraquinone family This compound is characterized by the presence of a hydroxy group and two keto groups on the anthracene ring, along with a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted benzoate esters.
Aplicaciones Científicas De Investigación
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the anthracene ring play a crucial role in its reactivity. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
Uniqueness
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoate ester groups allows for diverse chemical modifications and applications .
Propiedades
Número CAS |
64391-28-2 |
|---|---|
Fórmula molecular |
C21H12O5 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
(4-hydroxy-9,10-dioxoanthracen-2-yl) benzoate |
InChI |
InChI=1S/C21H12O5/c22-17-11-13(26-21(25)12-6-2-1-3-7-12)10-16-18(17)20(24)15-9-5-4-8-14(15)19(16)23/h1-11,22H |
Clave InChI |
ICMMWCGXBCIIKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




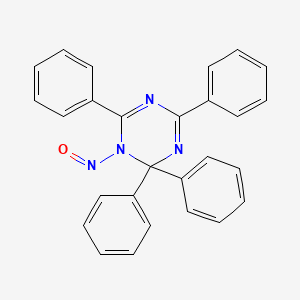
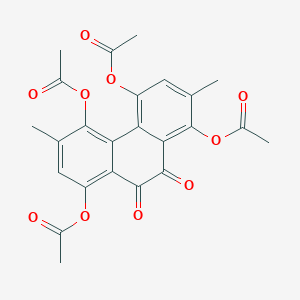
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

